1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine
CAS No.: 694516-28-4
Cat. No.: VC21374994
Molecular Formula: C19H23FN2O2S
Molecular Weight: 362.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 694516-28-4 |
|---|---|
| Molecular Formula | C19H23FN2O2S |
| Molecular Weight | 362.5g/mol |
| IUPAC Name | 1-(3,4-dimethylphenyl)-4-(4-fluoro-3-methylphenyl)sulfonylpiperazine |
| Standard InChI | InChI=1S/C19H23FN2O2S/c1-14-4-5-17(12-15(14)2)21-8-10-22(11-9-21)25(23,24)18-6-7-19(20)16(3)13-18/h4-7,12-13H,8-11H2,1-3H3 |
| Standard InChI Key | WASHBFHGXGTRMH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)C)C |
| Canonical SMILES | CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)C)C |
Introduction
The compound 1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine is a complex organic molecule that incorporates a piperazine ring, a sulfonyl group, and aromatic rings. This compound is not explicitly mentioned in the provided search results, but its structure and potential properties can be inferred from related compounds and general principles of organic chemistry.
Synthesis and Potential Applications
The synthesis of this compound would likely involve a reaction between a piperazine derivative and a sulfonyl chloride, such as 4-fluoro-3-methylbenzenesulfonyl chloride. The specific conditions and reagents required would depend on the starting materials and desired yield.
Related Compounds and Research Findings
-
N-[(4-fluoro-3-methylphenyl)sulfonyl]glycine (CHFNOS) is a related sulfonamide compound, which highlights the versatility of sulfonyl groups in organic synthesis .
-
N1-(3,4-dimethylphenyl)-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide (CHFNOS) is another compound with a similar sulfonyl group, indicating the interest in such functional groups for drug design .
Data Tables
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | CHFNOS | Deduced from components |
| Molecular Weight | Approximately 421.54 g/mol | Calculated from molecular formula |
| Physical Properties | Not Available | Requires experimental determination |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume